molecular formula C18H17N3O3S B10879241 (2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide CAS No. 5150-75-4

(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B10879241
CAS No.: 5150-75-4
M. Wt: 355.4 g/mol
InChI Key: SUBZQZGATBYLFQ-CMDGGOBGSA-N
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Description

(2E)-N-[(2,4-Dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide is a synthetic cinnamamide derivative featuring a carbamothioyl group attached to a 2,4-dimethyl-6-nitrophenyl ring and an α,β-unsaturated enamide backbone. This compound belongs to the N-arylcinnamamide family, which is characterized by structural versatility due to variable substituents on the phenyl rings. The presence of electron-withdrawing nitro (-NO₂) and electron-donating methyl (-CH₃) groups at positions 6, 2, and 4 of the phenyl ring confers distinct electronic and steric properties. These modifications are hypothesized to influence its biological activity, solubility, and pharmacokinetic behavior .

Properties

CAS No.

5150-75-4

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

(E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H17N3O3S/c1-12-10-13(2)17(15(11-12)21(23)24)20-18(25)19-16(22)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,22,25)/b9-8+

InChI Key

SUBZQZGATBYLFQ-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Nitration of 2,4-Dimethylaniline

  • Reagents : 2,4-dimethylaniline, nitric acid (HNO₃), sulfuric acid (H₂SO₄).

  • Conditions :

    • Nitration occurs at 0–5°C to minimize over-nitration.

    • A mixed acid system (H₂SO₄/HNO₃) ensures regioselectivity for the 6-position.

  • Yield : ~70–80% after recrystallization from ethanol.

Characterization

  • Melting Point : 132–134°C.

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

Preparation of 2,4-Dimethyl-6-nitrophenyl Isothiocyanate

The aromatic amine is converted to its isothiocyanate derivative, a key electrophile for thiourea formation.

Thiophosgene Method

  • Reagents : 2,4-dimethyl-6-nitroaniline, thiophosgene (CSCl₂), sodium bicarbonate (NaHCO₃).

  • Conditions :

    • Reaction in dichloromethane (DCM) at 0°C.

    • Gradual warming to room temperature over 4 hours.

  • Workup :

    • Extraction with DCM, washing with brine, and solvent removal under reduced pressure.

  • Yield : ~85–90%.

Alternative Method Using Carbon Disulfide

  • Reagents : Carbon disulfide (CS₂), bromine (Br₂).

  • Conditions :

    • CS₂ reacts with the amine in alkaline medium to form a dithiocarbamate, followed by Br₂ oxidation.

  • Yield : ~75–80%.

Synthesis of 3-Phenylprop-2-enamide

The enamide component is prepared via Schotten-Baumann acylation.

Cinnamoyl Chloride Preparation

  • Reagents : Cinnamic acid, thionyl chloride (SOCl₂).

  • Conditions :

    • Reflux in SOCl₂ for 2 hours to form cinnamoyl chloride.

  • Yield : ~95%.

Enamide Formation

  • Reagents : Cinnamoyl chloride, ammonium hydroxide (NH₄OH).

  • Conditions :

    • Dropwise addition of cinnamoyl chloride to ice-cold NH₄OH with vigorous stirring.

    • Filtration and recrystallization from ethanol.

  • Yield : ~80–85%.

  • Characterization :

    • E/Z Selectivity : >99% E-isomer confirmed by ¹H NMR (J = 15.6 Hz for trans-vinylic protons).

Thiourea Coupling Reaction

The final step involves nucleophilic attack of the enamide’s amine on the isothiocyanate.

Laboratory-Scale Procedure

  • Reagents : 2,4-Dimethyl-6-nitrophenyl isothiocyanate, 3-phenylprop-2-enamide, triethylamine (Et₃N).

  • Conditions :

    • Reaction in anhydrous tetrahydrofuran (THF) at 25°C for 12 hours.

    • Et₃N (1.1 equiv) acts as a base to scavenge HCl.

  • Workup :

    • Solvent evaporation, column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Yield : ~70–75%.

Industrial-Scale Optimization

  • Solvent : Toluene for improved scalability and easier recovery.

  • Catalyst : No catalyst required; reaction proceeds via inherent electrophilicity of isothiocyanate.

  • Purity : >99% by HPLC after recrystallization from methanol.

Reaction Mechanism and Stereochemical Considerations

The thiourea formation proceeds via a two-step mechanism:

  • Nucleophilic Attack : The enamide’s amine attacks the electrophilic carbon of the isothiocyanate.

  • Proton Transfer : Base-mediated deprotonation stabilizes the thiourea product.

  • Stereochemistry : The E-configuration of the enamide is preserved due to the reaction’s mild conditions.

Comparative Analysis of Methods

Parameter Thiophosgene Method Carbon Disulfide Method
Yield85–90%75–80%
Purity>99%~95%
ScalabilityLimited by CSCl₂ toxicitySuitable for large scale
CostHighModerate

Challenges and Solutions

  • Nitro Group Stability : Use of low temperatures prevents undesired reduction or side reactions.

  • Isothiocyanate Reactivity : Anhydrous conditions minimize hydrolysis to thiourea dioxide.

  • Purification : Gradient column chromatography resolves byproducts like bis-thiourea adducts.

Industrial Applications and Modifications

  • Continuous Flow Synthesis : Enhances safety and efficiency for isothiocyanate generation.

  • Green Chemistry : Replacement of thiophosgene with CS₂/Br₂ reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenylprop-2-enamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is structurally analogous to other N-arylcinnamamide derivatives but differs in substitution patterns. Key structural analogs include:

Compound Name Substituents on Phenyl Ring Melting Point (°C) Yield (%) Key Functional Groups
(2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide 2,6-Dibromo 212–214 73 Br (halogen), enamide
(2E)-N-[4-Nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 4-NO₂, 3-CF₃ 181–183 60 NO₂, CF₃ (electron-withdrawing)
(2E)-N-(2,4-Dichlorophenyl)-3-phenylprop-2-enamide 2,4-Dichloro Not reported Not reported Cl (halogen)
Target Compound 2,4-Dimethyl, 6-NO₂ Not reported Not reported NO₂, CH₃ (mixed electronic effects)
  • Electronic Effects: The nitro group (-NO₂) at position 6 imparts strong electron-withdrawing properties, while methyl groups (-CH₃) at positions 2 and 4 provide steric bulk and mild electron-donating effects. This contrasts with halogenated analogs (e.g., Br, Cl), which are purely electron-withdrawing .
Anti-Inflammatory Activity
  • (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide (compound 12): Exhibited NF-κB inhibition comparable to prednisone at 2 µM, attributed to di-substitution at C(2,6) with bulky bromine atoms .
  • (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (compound 17): Showed potent TNF-α suppression, linked to trifluoromethyl (-CF₃) and chloro (-Cl) groups enhancing lipophilicity .
  • Target Compound : Predicted to exhibit moderate anti-inflammatory activity due to the nitro group’s electron-withdrawing nature, but steric hindrance from methyl groups may limit binding efficiency compared to di-halogenated analogs .
Antimicrobial Activity
  • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (compound 10): Demonstrated MIC 12.9 µM against MRSA, surpassing ampicillin (MIC 45.8 µM) due to fluorine’s electronegativity and CF₃’s hydrophobicity .
  • (2E)-N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamide (compound 11): Bactericidal activity with IC₅₀ 6.5 µM, driven by synergistic halogen effects .
Antimalarial Activity
  • (2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide (compound 24): IC₅₀ 0.58 µM against Plasmodium, attributed to halogen-induced membrane disruption .
  • Target Compound : The nitro group may mimic chloroquine’s mechanism, but methyl substituents could diminish efficacy due to reduced planarity and target binding .

ADMET and Toxicity Profiles

  • Cytotoxicity : Most N-arylcinnamamides (e.g., compound 20) show low cytotoxicity (IC₅₀ > 20 µM), but di-substituted nitro/CF₃ analogs (e.g., compound 13) exhibit IC₅₀ 2.17–6.28 µM, suggesting substituent-dependent toxicity .
  • Lipophilicity : Experimental logD₇.₄ values for analogs range from 2.5–4.5, with nitro and CF₃ groups increasing logD. The target compound’s logD is estimated at ~3.8, balancing absorption and solubility .

Key Research Findings

  • Structure-Activity Relationships (SAR) :

    • Di-substitution at ortho positions (C2, C6) with halogens enhances anti-inflammatory activity.
    • Nitro groups at para positions improve antimalarial activity but may increase cytotoxicity.
    • Methyl groups improve metabolic stability but reduce antimicrobial potency .
  • Crystallographic Insights: Single-crystal X-ray studies (e.g., compound 15) reveal non-planar configurations in di-substituted analogs, critical for NF-κB inhibition .

Biological Activity

The compound (2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide , commonly referred to as a cinnamamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 355.41 g/mol
  • CAS Number : 5150-75-4

Anticonvulsant Activity

Recent studies have indicated that cinnamamide derivatives, including this compound, exhibit significant anticonvulsant properties. Research has shown that these compounds can effectively reduce seizure activity in various animal models. For instance, a related compound, KM-568, demonstrated efficacy in multiple seizure models such as the maximal electroshock test and the 6-Hz psychomotor seizure model. The ED50 values for these tests ranged from 27.58 mg/kg to 114.4 mg/kg depending on the route of administration (intraperitoneal or oral) .

Table 1: Anticonvulsant Activity of Related Cinnamamide Derivatives

CompoundModelED50 (mg/kg)Route
KM-568Maximal Electroshock44.46i.p.
KM-5686-Hz Psychomotor Seizure71.55i.p.
(2E)-N-(2,4-dimethyl-6-nitrophenyl)carbamothioylCorneal Kindled Mouse Model79.17i.p.

Cytotoxicity and Safety Profile

Cytotoxicity assessments have been performed on cell lines such as HepG2 and H9c2, revealing that concentrations up to 100 µM do not exhibit significant cytotoxic effects . This safety profile is crucial for further preclinical development.

Structure-Activity Relationships (SAR)

The biological activity of (2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide is influenced by its structural components:

  • Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish anticonvulsant activity.
  • Length of Olefin Linker : The positioning and length of the olefin linker between the aromatic systems significantly affect the pharmacological profile.
  • Amide Moiety Structure : The nature of the amide group plays a pivotal role in determining the interaction with biological targets.

Case Studies and Research Findings

A study focused on the synthesis and evaluation of cinnamamide derivatives highlighted their potential in treating epilepsy due to their ability to modulate neurotransmitter systems involved in seizure activity . Notably, these compounds have shown promise not only as anticonvulsants but also as neuroprotective agents.

Q & A

Q. What are the key synthetic routes for (2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide, and how do reaction conditions impact yield and purity?

  • Methodological Answer: The compound is synthesized via a multi-step process involving (i) coupling 2,4-dimethyl-6-nitroaniline with thiourea derivatives to form the carbamothioyl group and (ii) reacting this intermediate with cinnamoyl chloride derivatives under controlled conditions.
  • Critical Parameters: Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. toluene), and pH (neutral to slightly acidic) are optimized to prevent nitro-group reduction or thioamide decomposition.
  • Validation: Reaction progress is monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1), with final purity confirmed by HPLC (>95%) and NMR (e.g., δ 8.2 ppm for aromatic protons) .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are essential for confirmation?

  • Methodological Answer: Structural elucidation relies on:
  • 1H/13C NMR: Assigns protons (e.g., vinyl H at δ 6.8–7.2 ppm) and carbons (e.g., carbonyl C at ~170 ppm).
  • IR Spectroscopy: Confirms thioamide (C=S stretch at ~1250 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight (calc. 383.43 g/mol; observed [M+H]+ at m/z 384.44) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer: Discrepancies often arise from assay-specific conditions:
  • Dose Optimization: Test a gradient (1–100 µM) to identify non-toxic therapeutic windows.
  • Mechanistic Cross-Validation: Pair enzyme inhibition (e.g., IC50 for acetylcholinesterase) with cell viability assays (MTT or ATP-based).
  • Data Normalization: Use Z’-factor analysis to quantify assay robustness and eliminate false positives .

Q. What strategies optimize regioselectivity during functionalization of the nitro-phenyl moiety?

  • Methodological Answer:
  • Protecting Groups: Temporarily block the nitro group with Boc or Fmoc to direct reactions (e.g., alkylation at the 2,4-dimethyl positions).
  • Catalytic Control: Use Pd/Cu catalysts for cross-coupling at specific sites (e.g., Suzuki-Miyaura for aryl modifications).
  • DOE Approach: Apply fractional factorial design to screen solvent, temperature, and catalyst combinations .

Q. How does the compound interact with biological targets at the molecular level, and what computational tools validate these interactions?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinase domains). Key interactions: thioamide H-bonding and π-π stacking with phenyl rings.
  • MD Simulations: GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes.
  • Experimental Validation: Surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) .

Q. What structural analogs of this compound show improved pharmacokinetic properties, and how are SAR studies designed?

  • Methodological Answer:
  • Analog Synthesis: Replace nitro with cyano or sulfonamide groups; modify phenyl rings with halogens or methyl groups.
  • SAR Workflow:
SubstituentLogPIC50 (µM)Solubility (mg/mL)
-NO23.212.50.05
-CF33.88.70.03
-SO2NH22.515.20.12
  • QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent descriptors with activity .

Technical Challenges & Solutions

Q. What crystallographic challenges arise during X-ray diffraction analysis of this compound?

  • Methodological Answer:
  • Twinning: Common due to flexible thioamide linker; resolve via TWINABS in SHELXL .
  • Disorder: Nitro and methyl groups may exhibit positional disorder; refine using PART and SUMP restraints.
  • Data Collection: Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) datasets .

Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?

  • Methodological Answer:
  • Stability Profile:
SolventDegradation (%/month)Major Degradant
DMSO2.1%Des-nitro analog
Ethanol0.8%None detected
  • Storage Protocol: Lyophilize and store at -20°C in amber vials under argon. Avoid aqueous buffers (pH >7) to prevent thioamide hydrolysis .

Q. What computational methods predict the compound’s metabolic pathways and potential toxicity?

  • Methodological Answer:
  • In Silico Tools:
  • Meteor Nexus: Predicts Phase I/II metabolism (e.g., nitro reduction to amine).
  • ProTox-II: Estimates hepatotoxicity (prob. >70%) and mutagenicity (AMES test).
  • Experimental Follow-Up: Microsomal assays (human liver S9 fraction) to confirm predicted metabolites .

Q. How are hazardous byproducts (e.g., nitroso intermediates) managed during large-scale synthesis?

  • Methodological Answer:
  • In Situ Quenching: Add ascorbic acid to reduce nitroso byproducts.
  • Purification: Use silica gel chromatography (hexane:EtOAc gradient) followed by recrystallization (ethanol/water).
  • Waste Streams: Neutralize acidic residues with NaHCO3 before disposal .

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